molecular formula C31H33N2NaO6S2 B072662 Acid green 16 CAS No. 1325-44-6

Acid green 16

Cat. No. B072662
CAS RN: 1325-44-6
M. Wt: 616.7 g/mol
InChI Key: UWGCNDBLFSEBDW-UHFFFAOYSA-M
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Description

Synthesis Analysis

A novel technique for the direct quantification of Acid Green 16 (AG16) adsorbed on a molecularly imprinted polymer (MIP) through the application of diffuse reflectance spectrophotometry (DRS) directly in a solid material has been described . The MIP was synthesized by a bulk method using 1-vinylimidazole as the functional monomer .


Molecular Structure Analysis

The molecular formula of Acid Green 16 is C31H33N2NaO6S2 . The molecular weight is 616.72 . The SMILES string representation of its structure is [Na+].CCN(CC)c1ccc(cc1)C(=C2\C=CC(\C=C2)=N+CC)\c3cc(cc4cc(ccc34)S([O-])(=O)=O)S([O-])(=O)=O .


Physical And Chemical Properties Analysis

Acid Green 16 appears as a dark green powder . It is soluble in water, producing a blue-green solution . It is also soluble in ethanol, where it produces a green solution . In concentrated sulfuric acid, it turns yellow-brown upon dilution .

Scientific Research Applications

  • Photocatalytic Degradation of Acid Green 16 : Sakthivel et al. (1999) and Sakthivel et al. (2001) studied the photocatalytic degradation of Acid Green 16, a leather dye, using ZnO as a catalyst. They found effective decolorization and degradation in alkaline pH, suggesting potential applications in treating wastewater from leather industries (Sakthivel et al., 1999); (Sakthivel et al., 2001).

  • Use as a Sorbent in Dye Removal : Pieczykolan and Płonka (2019) explored the use of excess activated sludge as a waste sorbent for removing dyes, including Acid Green 16, from aqueous solutions. They observed high effectiveness in dye removal at specific pH levels, indicating its utility in environmental remediation processes (Pieczykolan & Płonka, 2019).

  • Adsorption Studies for Dye Removal : Sankar et al. (1999) investigated the adsorption process for removing Acid Green 16, among other dyes, from aqueous solutions using Rice Bran-based Activated Carbon. They found the process to be effective, providing insights into potential applications in industrial wastewater treatment (Sankar et al., 1999).

  • Green Chemistry Education : Several studies, including those by Karpudewan et al. (2016) and Yustiqvar et al. (2019), emphasize the role of green chemistry education in enhancing understanding of acid-base concepts, where compounds like Acid Green 16 might be used as examples or tools in teaching. This reflects the broader educational applications of green chemistry concepts (Karpudewan et al., 2016); (Yustiqvar et al., 2019).

  • Green Chemistry Principles in Industrial Processes : Various studies explore the principles of green chemistry in different contexts, like the synthesis of adipic acid using environmentally friendly techniques (Reed & Hutchison, 2000) or the use of carbon-based solid acids (Mahajan & Gupta, 2019). These studies provide a broader perspective on how green chemistry principles, applicable to compounds like Acid Green 16, are being integrated into sustainable industrial practices (Reed & Hutchison, 2000); (Mahajan & Gupta, 2019).

Safety And Hazards

When handling Acid Green 16, it is recommended to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . All sources of ignition should be removed, and adequate ventilation should be ensured .

Future Directions

The future of Acid Green 16 and similar dyes may lie in the development of novel techniques for their quantification when adsorbed on molecularly imprinted polymers . This could be particularly useful for the analysis of river water and textile industry effluents . The technique is relatively simple, novel, and highly versatile for the quantification of analytes adsorbed on MIPs, as well as for the analysis of the material of interest and quantification of diverse analytes in different matrices .

properties

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGCNDBLFSEBDW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901340400
Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901340400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid green 16

CAS RN

3369-56-0, 12768-78-4
Record name Acid Green Pure V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acid green 16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901340400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen [4-[4-(diethylamino)-α-(3,6-disulphonato-1-naphthyl)benzylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Acid Green 16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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